

An In-depth Technical Guide on Butoconazole Nitrate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of the antifungal agent **butoconazole nitrate**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.

Chemical Identity and Structure

Butoconazole nitrate is the nitrate salt of butoconazole, a synthetic imidazole derivative.[1] It is chemically designated as 1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid.[1] The presence of a chiral center means it exists as a racemic mixture of two equally active optical isomers.

Chemical Structure:

Physicochemical Properties

Butoconazole nitrate is a white to off-white crystalline powder.[2][3] A summary of its key physicochemical properties is presented in the table below.

Table 1: Physicochemical Properties of Butoconazole Nitrate



Property	Value	Source(s)
IUPAC Name	1-[4-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylbutyl]imidazole;nitric acid	[1]
Molecular Formula	C19H18Cl3N3O3S	[1][4]
Molecular Weight	474.79 g/mol	[2][4][5]
Melting Point	~159-163 °C (with decomposition)	[2][4][6]
pKa (Strongest Basic)	6.51 - 6.78	[6][7]
Water Solubility	Practically insoluble (0.26 mg/mL)	[2][6][8]
Other Solubilities	Sparingly soluble in methanol; slightly soluble in chloroform, methylene chloride, acetone, and ethanol; very slightly soluble in ethyl acetate. Soluble in DMSO (≥ 100 mg/mL) and DMF (30 mg/mL).	[2][3][8][9][10]

Pharmacological Properties

Butoconazole is a broad-spectrum antifungal agent belonging to the azole class. It exhibits fungicidal activity against various yeasts and dermatophytes, particularly Candida species, and is clinically effective for vulvovaginal candidiasis.[6][11] It also shows some activity against Gram-positive bacteria.[1][12]

Mechanism of Action

The primary antifungal mechanism of butoconazole, like other imidazole derivatives, is the disruption of the fungal cell membrane.[6][13][14] It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α -demethylase.[6][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component for maintaining the integrity and fluidity of the fungal cell membrane.[13][15][16] The inhibition of this step leads to the depletion of



ergosterol and a simultaneous accumulation of toxic methylated sterol precursors.[13] These changes increase membrane permeability, disrupt cellular processes, and ultimately lead to the inhibition of fungal growth or cell death.[6][14][15]



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Caption: Mechanism of action of **butoconazole nitrate**.

Pharmacokinetics

Following vaginal administration of a 2% **butoconazole nitrate** cream, systemic absorption is minimal. On average, only about 1.7% (range 1.3-2.2%) of the dose is absorbed.[3][6][14] Peak plasma concentrations of the drug and its metabolites are typically reached between 12 and 24 hours after administration.[3][14]

Table 2: Pharmacokinetic Properties of **Butoconazole Nitrate** (Vaginal Administration)

Parameter	Value	Source(s)
Systemic Absorption	~1.7% (range 1.3-2.2%)	[3][6][14]
Time to Peak Plasma (T _{max})	12 - 24 hours	[3][14]
Plasma Half-life (t1/2)	21 - 24 hours	[8]
C _{max} (0.1 g single dose)	1.740 ± 0.511 ng/mL	[10]
AUC _{0-96h} (0.1 g single dose)	73.48 ± 28.99 ng·h/mL	[10]



Experimental Protocols

Detailed experimental protocols for **butoconazole nitrate** are not exhaustively published in single sources. However, based on established methodologies for imidazole antifungals, the following outlines provide a robust framework for its characterization.

Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of **butoconazole nitrate** in various solvents, a critical parameter for formulation development.

- Preparation: Prepare saturated solutions by adding an excess amount of butoconazole
 nitrate powder to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a
 sealed flask.
- Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The duration should be sufficient to ensure the concentration of the dissolved solid remains constant.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples at high speed to pellet any remaining suspended particles.
- Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
- Quantification: Analyze the concentration of butoconazole nitrate in the diluted sample
 using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance
 Liquid Chromatography (HPLC).
- Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

In Vitro Antifungal Susceptibility Testing (CLSI Broth Microdilution Method)



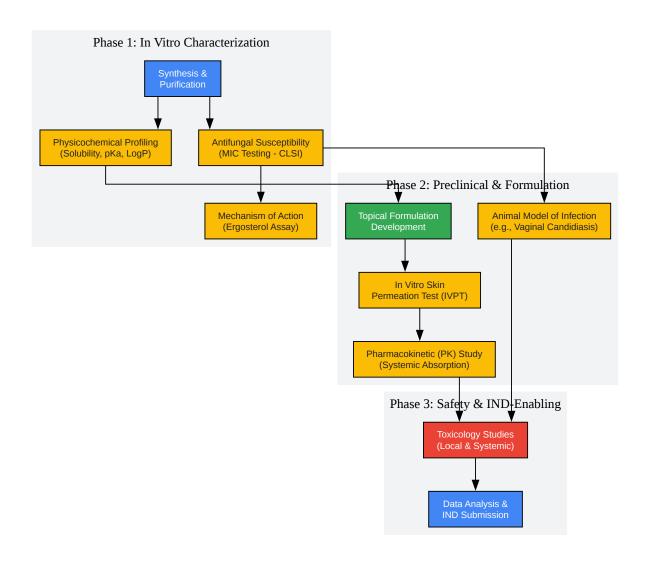
This method determines the Minimum Inhibitory Concentration (MIC) of **butoconazole nitrate** against fungal isolates, providing a quantitative measure of its antifungal potency. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.[1][5]

- Preparation of Antifungal Agent: Prepare a stock solution of butoconazole nitrate in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using a standardized liquid medium (e.g., RPMI-1640 buffered with MOPS).[4]
- Inoculum Preparation: Culture the fungal isolate (e.g., Candida albicans) on an appropriate agar medium. Prepare a standardized cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. Further dilute this suspension to achieve a final specified inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL) in the microtiter wells.
- Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted **butoconazole nitrate**. Include a positive control well (inoculum, no drug) and a negative control well (medium only).
- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and its growth rate.[4]
- MIC Determination: Read the MIC as the lowest concentration of butoconazole nitrate that
 causes a significant inhibition of visible fungal growth (e.g., ≥50% reduction for azoles)
 compared to the drug-free growth control well.[4]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the preclinical characterization of a topical antifungal drug candidate like **butoconazole nitrate**.





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Caption: Generalized workflow for preclinical antifungal drug characterization.



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- To cite this document: BenchChem. [An In-depth Technical Guide on Butoconazole Nitrate: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668105#butoconazole-nitrate-chemical-structure-and-properties]



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